2-Chloro-9,10-diphenylanthracene

CAS No.: 43217-28-3

Cat. No.: VC3696841

Molecular Formula: C26H17Cl

Molecular Weight: 364.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43217-28-3 |

|---|---|

| Molecular Formula | C26H17Cl |

| Molecular Weight | 364.9 g/mol |

| IUPAC Name | 2-chloro-9,10-diphenylanthracene |

| Standard InChI | InChI=1S/C26H17Cl/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H |

| Standard InChI Key | PLMFIWDPKYXMGE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl |

Introduction

Chemical Identity and Structural Characteristics

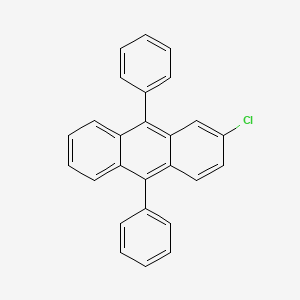

2-Chloro-9,10-diphenylanthracene is a chlorinated derivative of the well-known polycyclic aromatic hydrocarbon 9,10-diphenylanthracene. The compound has a distinctive molecular structure with a chlorine atom positioned at the 2-position of the anthracene core.

Basic Information

The compound is identified by several key parameters that define its chemical identity:

| Parameter | Value |

|---|---|

| Chemical Name | 2-Chloro-9,10-diphenylanthracene |

| CAS Registry Number | 43217-28-3 |

| Molecular Formula | C₂₆H₁₇Cl |

| Molecular Weight | 364.87 g/mol |

| FDA UNII | CA5BB2U3W8 |

These fundamental identifiers provide the foundation for cataloging and referencing the compound in chemical databases and research literature .

Chemical Structure

The molecular structure of 2-chloro-9,10-diphenylanthracene consists of an anthracene core with two phenyl groups attached at positions 9 and 10, and a chlorine atom at position 2. This structural arrangement creates a planar polycyclic system with extended conjugation, contributing to its unique electronic properties .

The molecular structure can be represented in various notations:

| Notation Type | Representation |

|---|---|

| SMILES | C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Cl |

| InChI | InChI=1S/C26H17Cl/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H |

| InChIKey | PLMFIWDPKYXMGE-UHFFFAOYSA-N |

These representations provide standardized ways to uniquely identify the compound in computational chemistry and database systems .

Physical and Chemical Properties

The physical and chemical properties of 2-chloro-9,10-diphenylanthracene determine its behavior in various experimental conditions and applications.

Physical Properties

The compound exhibits specific physical characteristics that affect its handling, purification, and application:

| Property | Value | Method |

|---|---|---|

| Physical State | Crystalline solid | Observed |

| Melting Point | 193 °C | Measured |

| Boiling Point | 494.1 ± 14.0 °C | Predicted |

| Density | 1 ± 0.06 g/cm³ | Predicted |

These properties influence the compound's behavior during purification processes and its stability under various experimental conditions .

Spectroscopic Characterization

Spectroscopic data provides critical information about the compound's structural confirmation and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy has been performed on 2-chloro-9,10-diphenylanthracene to elucidate its structure:

| Parameter | Specification |

|---|---|

| Instrument Frequency | 399.65 MHz |

| Solvent | CDCl₃ |

| Concentration | 0.038 g in 0.5 ml CDCl₃ |

The NMR data confirms the presence of aromatic protons consistent with the anthracene core and the two phenyl substituents. The absence of a signal at position 2 of the anthracene core is consistent with chlorine substitution at this position .

Mass Spectrometry

Mass spectrometric analysis provides confirmation of the molecular weight and fragmentation pattern:

| Parameter | Value |

|---|---|

| Molecular Ion (M+) | 364 |

| Source Temperature | 210 °C |

| Sample Temperature | 150 °C |

| Ionization Method | Direct, 75 eV |

The molecular ion peak at m/z 364 corresponds to the calculated molecular weight of 364.87, confirming the molecular formula C₂₆H₁₇Cl .

Synthesis Methods

The synthesis of 2-chloro-9,10-diphenylanthracene can be approached through various methodologies, often starting from either 9,10-diphenylanthracene or 9,10-dihalogenoanthracene derivatives.

From 9,10-Diphenylanthracene

One potential synthetic route involves the chlorination of 9,10-diphenylanthracene using a suitable chlorinating agent under controlled conditions to achieve regioselective substitution at the 2-position. The parent compound, 9,10-diphenylanthracene, can be synthesized through cross-coupling reactions as described in patent literature:

The process involves subjecting 9,10-dihalogenoanthracene and a metal or half-metal phenyl compound to a cross-coupling reaction, typically in the presence of a transition metal catalyst .

A typical procedure includes:

-

Reaction of 9,10-dibromoanthracene with phenylboronic acid or phenylmagnesium bromide

-

Use of palladium-based catalysts such as Pd(PPh₃)₄

-

Subsequent chlorination at the 2-position using N-chlorosuccinimide or other selective chlorinating agents

This synthetic approach can yield 9,10-diphenylanthracene with high purity (>94%) and good yields (>73%), providing a viable starting material for further functionalization to produce 2-chloro-9,10-diphenylanthracene .

Electronic Properties and Applications

The electronic properties of 2-chloro-9,10-diphenylanthracene make it valuable for various applications in organic electronics and photophysical studies.

Electronic Structure

| Compound | HOMO-LUMO Gap | Solid-State Packing | Electronic Properties |

|---|---|---|---|

| 9,10-Diphenylanthracene | Larger | Various motifs | Strong blue fluorescence |

| Ring-fused derivatives | Variable | Herringbone/π-stacks | Ambipolar/insulating |

The electronegative chlorine substituent in 2-chloro-9,10-diphenylanthracene likely modifies these properties, potentially creating distinct electronic behaviors suitable for specific applications .

| Manufacturer | Product Number | Purity | Package Size | Price (USD) | Updated |

|---|---|---|---|---|---|

| Sigma-Aldrich | R276707 | AldrichCPR grade | 250 mg | $179.00 | 2024-03-01 |

| American Custom Chemicals Corporation | FRL0002223 | 95.00% | 5 mg | $503.27 | 2021-12-16 |

The significant price difference between suppliers and package sizes indicates that the compound is primarily used for research purposes rather than large-scale industrial applications .

Research Applications

Current research involving 2-chloro-9,10-diphenylanthracene and related compounds focuses on several key areas:

Organic Electronics

The extended π-conjugation and tunable electronic properties make this compound potentially useful in:

-

Organic light-emitting diodes (OLEDs)

-

Organic field-effect transistors (OFETs)

-

Organic photovoltaics

Related anthracene derivatives have demonstrated promising charge transport properties, with some exhibiting ambipolar transport behavior in solid-state devices .

Photophysical Studies

The photophysical properties of 2-chloro-9,10-diphenylanthracene may include:

-

Blue emission with high quantum yield

-

Altered emission wavelength compared to the parent compound

-

Modified excited-state lifetime

-

Potential applications in chemosensing

These properties make the compound valuable for fundamental studies of structure-property relationships in aromatic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume